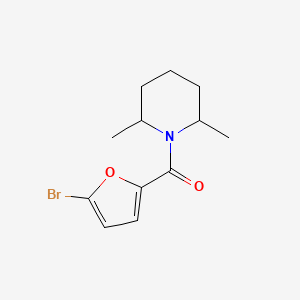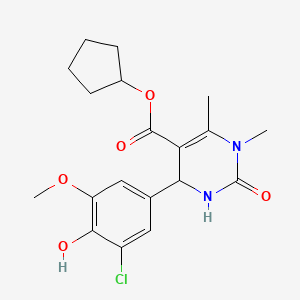![molecular formula C21H26ClNOS B4999667 4-{[(4-chlorophenyl)thio]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B4999667.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-chlorophenyl)thio]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as TAK-659 and has been found to have potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
TAK-659 works by inhibiting the activity of various kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the activation of immune cells, which are involved in the pathogenesis of various diseases. By inhibiting the activity of these kinases, TAK-659 can reduce the activation of immune cells and thereby alleviate the symptoms of these diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-659 is that it has been found to have a high degree of selectivity for its target kinases. This means that it can inhibit the activity of these kinases without affecting other kinases, which can reduce the risk of side effects. One of the limitations of TAK-659 is that it has only been tested in preclinical studies, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are various future directions for the study of TAK-659. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to study its potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies can be conducted to elucidate its mechanism of action and identify potential drug targets for the development of new therapies.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 4-chlorobenzyl chloride with potassium thioacetate to form 4-(chloromethyl)thiophenol. This intermediate is then reacted with N-(1-isopropyl-2-methylpropyl)benzamide to form TAK-659.
Applications De Recherche Scientifique
TAK-659 has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNOS/c1-14(2)20(15(3)4)23-21(24)17-7-5-16(6-8-17)13-25-19-11-9-18(22)10-12-19/h5-12,14-15,20H,13H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLKPBGEFNKIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

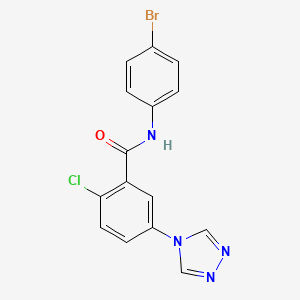
![2,2'-oxybis[N-(2-hydroxyphenyl)acetamide]](/img/structure/B4999594.png)
![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B4999611.png)
![1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4999619.png)
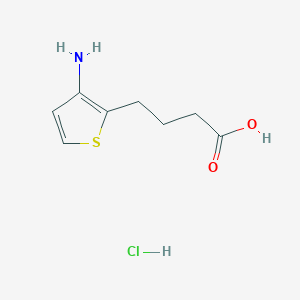
![4-(benzyloxy)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4999630.png)
![2-tert-butyl-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4999631.png)
![1-(3-bromophenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4999634.png)
![2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate](/img/structure/B4999636.png)

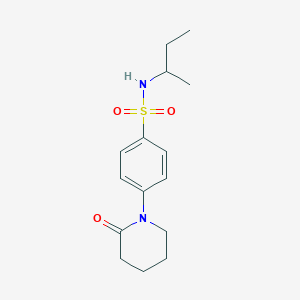
![N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4999675.png)
